2-Methoxy-4-(1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol
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Overview
Description
Scientific Research Applications
Antimicrobial, Anti-Inflammatory, and Antioxidant Activity
A study explored the properties of spiro derivatives of 1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazines, including compounds structurally related to 2-Methoxy-4-(1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol. These compounds demonstrated significant antimicrobial activity against S. aureus, along with notable anti-inflammatory effects and antioxidant properties, surpassing the reference drug diclofenac in some cases (Mandzyuk et al., 2020).
Synthesis and Receptor Affinity
Another study focused on the synthesis of spiro[[2]benzopyran-1,4'-piperidines] and spiro[[2]benzofuran-1,4'-piperidines], which are structurally similar to the compound . These compounds were evaluated for their affinity towards σ1- and σ2-receptors. It was found that certain structural elements, like a benzyl residue at the piperidine nitrogen atom and a methoxy group, were beneficial for high σ1-receptor affinity (Maier & Wünsch, 2002).
Photochromic Properties
Research on a spiro[indoline–naphthaline]oxazine derivative, which shares a similar chemical structure, revealed notable photochromic properties in various solvents. This suggests potential applications in the field of photochemistry and materials science (Li et al., 2015).
Molluscicidal Activity
A derivative of pyrazolo[1,5-c][1,3]benzoxazine demonstrated promising results as a molluscicidal agent, indicating potential applications in pest control and environmental management (Nawwar et al., 1993).
Targeting Specific Receptors
Research into the design and synthesis of compounds with a pyrazolo[1,5-a]pyridine substructure, related to the compound , resulted in the discovery of partial agonists for dopamine receptors. These compounds displayed a bias towards G protein activation over β-arrestin recruitment, hinting at potential therapeutic applications in the treatment of neurological disorders (Möller et al., 2017).
Antioxidant Additives for Lubricating Oils
Research involving derivatives of pyrazolo[1,5-c][1,3]benzoxazine, including those structurally akin to this compound, has shown efficacy as antioxidant additives for lubricating oils, suggesting potential industrial applications (Amer et al., 2011).
Future Directions
Properties
IUPAC Name |
2-methoxy-4-(1'-propylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3/c1-3-12-26-13-10-24(11-14-26)27-20(18-6-4-5-7-22(18)30-24)16-19(25-27)17-8-9-21(28)23(15-17)29-2/h4-9,15,20,28H,3,10-14,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOAFXYTQCWNTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2(CC1)N3C(CC(=N3)C4=CC(=C(C=C4)O)OC)C5=CC=CC=C5O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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